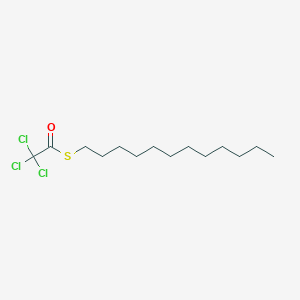

s-Dodecyl trichloroethanethioate

Description

s-Dodecyl trichloroethanethioate (CAS 6310-35-6), also known as Ethanethioic acid, 2,2,2-trichloro-, S-dodecyl ester, is a chlorinated thioester with the molecular formula C₁₄H₂₅Cl₃OS. Its structure features a trichloroacetyl group bonded to a dodecylthiol chain.

Properties

CAS No. |

6310-35-6 |

|---|---|

Molecular Formula |

C14H25Cl3OS |

Molecular Weight |

347.8 g/mol |

IUPAC Name |

S-dodecyl 2,2,2-trichloroethanethioate |

InChI |

InChI=1S/C14H25Cl3OS/c1-2-3-4-5-6-7-8-9-10-11-12-19-13(18)14(15,16)17/h2-12H2,1H3 |

InChI Key |

IJNAGZDQPXMIEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of s-Dodecyl trichloroethanethioate typically involves the reaction of dodecyl mercaptan with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or chloroform

Reaction Time: 2-4 hours

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: s-Dodecyl trichloroethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the trichloroethanethioate group to a thiol or thioether using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to 50°C.

Reduction: Lithium aluminum hydride; conditions: anhydrous ether, room temperature.

Substitution: Nucleophiles such as amines or thiols; conditions: solvent (e.g., ethanol), room temperature to reflux.

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, thioethers

Substitution: Various substituted derivatives

Scientific Research Applications

s-Dodecyl trichloroethanethioate has several scientific research applications, including:

Biology: Investigated for its potential use in modifying biological molecules, such as proteins and peptides, to study their structure and function.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and other functional materials.

Mechanism of Action

The mechanism of action of s-Dodecyl trichloroethanethioate involves its interaction with nucleophiles, leading to the formation of various derivatives. The trichloroethanethioate group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methanesulfonothioic Acid, S-Dodecyl Ester (CAS 355803-77-9)

- Molecular Formula : C₁₃H₂₈O₂S₂

- Structural Differences: Replaces the trichloroacetyl group with a methanesulfonothioic acid moiety.

- Key Properties :

Table 1: Structural and Functional Comparison

| Property | This compound | Methanesulfonothioic Acid, S-Dodecyl Ester |

|---|---|---|

| CAS No. | 6310-35-6 | 355803-77-9 |

| Molecular Formula | C₁₄H₂₅Cl₃OS | C₁₃H₂₈O₂S₂ |

| Chlorine Content | 3 Cl atoms | 0 Cl atoms |

| Reactivity | High (due to Cl substituents) | Moderate |

Di(2,3-Dichloropropyl) Octyl Phosphate (CAS 64661-03-6)

- Molecular Formula : C₁₄H₂₅Cl₄O₄P

- Structural Differences : Phosphate ester with two 2,3-dichloropropyl groups and an octyl chain.

- Key Properties :

- Applications : Widely used as a flame retardant in plastics and textiles.

Table 2: Chlorinated Compound Comparison

| Property | This compound | Di(2,3-Dichloropropyl) Octyl Phosphate |

|---|---|---|

| CAS No. | 6310-35-6 | 64661-03-6 |

| Chlorine Atoms | 3 | 4 |

| Backbone | Thioester | Phosphate ester |

| Primary Use | Polymer additive (inferred) | Flame retardant |

Trichloroethylene (CAS 79-01-6)

- Molecular Formula : C₂HCl₃

- Structural Differences : A chlorinated alkene without the thioester or alkyl chain.

- Key Properties: Volatile and carcinogenic, with known environmental persistence. Used as a solvent in industrial degreasing.

Research Findings and Data Gaps

- Reactivity: The trichloroacetyl group in this compound likely increases its electrophilicity, making it more reactive in nucleophilic environments compared to non-chlorinated thioesters.

- Environmental Impact : Chlorinated compounds like this compound may pose bioaccumulation risks, though specific ecotoxicological data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.